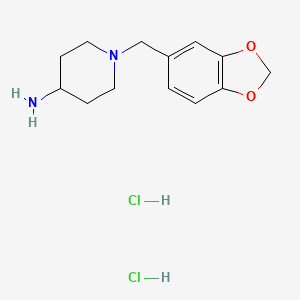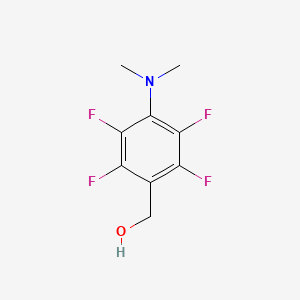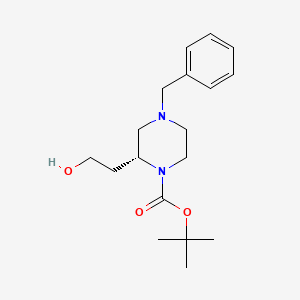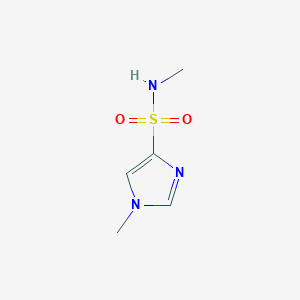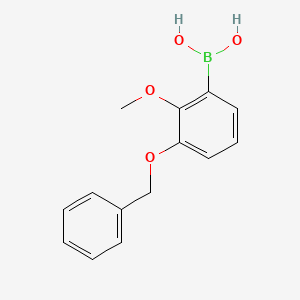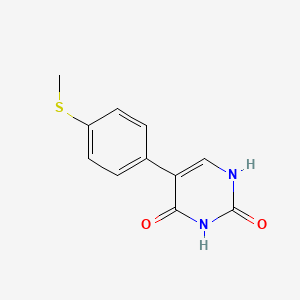
(2,4)-Dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4)-Dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% is a pyrimidine derivative with a variety of uses in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). It has a molecular weight of 334.37 g/mol and a purity of 95%. Its chemical structure is C10H8F3N3O4. This compound has been used in numerous scientific studies due to its ability to interact with various receptor sites and its stability in aqueous solutions.
Wirkmechanismus
The mechanism of action of (2,4)-dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme phosphodiesterase-4 (PDE4). PDE4 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, (2,4)-dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% is able to increase the levels of cAMP, which has a variety of effects on the body, including anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme phosphodiesterase-4 (PDE4) and increase the levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP has been shown to have anti-inflammatory and neuroprotective effects. Additionally, it has been shown to have anti-cancer effects and to be an effective inhibitor of the enzyme acetylcholinesterase (AChE).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2,4)-dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% in laboratory experiments include its high purity and its stability in aqueous solutions. Additionally, it has been shown to be an effective inhibitor of the enzyme phosphodiesterase-4 (PDE4) and to increase the levels of cyclic adenosine monophosphate (cAMP). The main limitation of using this compound in laboratory experiments is its cost.
Zukünftige Richtungen
There are several potential future directions for the use of (2,4)-dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95%. These include further studies on its anti-inflammatory and neuroprotective effects, as well as its potential use as an anti-cancer agent. Additionally, further studies could be conducted on its ability to inhibit the enzyme acetylcholinesterase (AChE) and its potential use as an insecticide. Finally, further studies could be conducted on its potential use as a dietary supplement to improve cognitive function.
Synthesemethoden
The synthesis of (2,4)-dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% is a multi-step process. The first step involves the reaction of 2,4-dihydroxypyrimidine with 3-trifluoromethylphenyl isocyanate in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound, (2,4)-dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine. In the second step, the compound is purified by crystallization to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
(2,4)-Dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% has been used in a variety of scientific studies. It has been used as an inhibitor of the enzyme phosphodiesterase-4 (PDE4) in studies on the effects of PDE4 inhibitors on inflammation. It has also been used in studies on the effects of the compound on cancer cells and its potential as an anti-cancer agent. Additionally, it has been used in studies on the effects of the compound on the central nervous system and its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-15-10(18)16-9(8)17/h1-5H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSYYLXQOADDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

